A Comprehensive Spectroscopic Guide to Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate: ¹H, ¹³C, and ¹⁹F NMR Analysis
A Comprehensive Spectroscopic Guide to Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate: ¹H, ¹³C, and ¹⁹F NMR Analysis
Abstract
Potassium organotrifluoroborates are exceptionally stable and versatile reagents in modern organic synthesis, most notably as coupling partners in the Suzuki-Miyaura reaction.[1][2][3] Their efficacy and reactivity are intrinsically linked to their structural integrity and purity. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of a key building block, Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate. We will dissect the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra, offering a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities. This document is intended to serve as a definitive reference for researchers, scientists, and drug development professionals, enabling unambiguous structural verification and quality assessment of this important synthetic intermediate.
Introduction: The Utility of Aryltrifluoroborates
Potassium aryltrifluoroborate salts have emerged as superior alternatives to boronic acids and their esters in a multitude of carbon-carbon bond-forming reactions.[1][2] Their enhanced stability towards air and moisture simplifies handling and storage, while their unique reactivity profile offers advantages in challenging cross-coupling scenarios.[3][4] The subject of this guide, Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate, incorporates a methoxymethoxy (MOM) protected phenol, a common motif in multi-step synthesis, making it a valuable precursor for complex molecules.
Accurate characterization is paramount to ensure the reliability of synthetic outcomes. NMR spectroscopy is the cornerstone of this characterization, providing a detailed electronic and topological fingerprint of the molecule. This guide explains the causality behind the observed spectral features, grounding the interpretation in fundamental principles and authoritative data from analogous structures.
Molecular Structure and Key Features
The structure consists of a central benzene ring substituted at the meta-position with a methoxymethoxy (MOM) ether and a trifluoroborate anion. This specific arrangement dictates the electronic environment of each nucleus, which is directly reflected in the NMR spectra.
Figure 1: Molecular structure of Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate.
NMR Spectral Data Analysis
The following sections detail the predicted and interpreted NMR data for the title compound. The predictions are based on extensive data from structurally related potassium organotrifluoroborates and molecules containing the MOM protecting group.[1][2][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. The aromatic region will show a characteristic pattern for a 1,3-disubstituted benzene ring. The MOM group will exhibit two distinct singlets in the aliphatic region.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |
|---|---|---|---|---|
| ~7.20 - 7.10 | m | 2H | Ar-H | Aromatic protons ortho and para to the -BF₃⁻ group. The exact shifts and coupling are influenced by both substituents. |
| ~6.95 | m | 1H | Ar-H | Aromatic proton ortho to the -OMOM group. |
| ~6.80 | m | 1H | Ar-H | Aromatic proton between the two substituents. |
| 5.15 | s | 2H | -O-CH₂ -O- | The two protons of the methylene bridge in the MOM group are chemically equivalent and appear as a sharp singlet. This region is characteristic for acetal protons. |
| 3.35 | s | 3H | -O-CH₃ | The three methyl protons of the MOM group are equivalent and appear as a sharp singlet. Its chemical shift is typical for a methoxy group attached to an oxygen.[5][7] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton. A key feature for aryltrifluoroborates is the signal for the carbon atom directly bonded to boron, which is often broad due to the quadrupolar nature of the ¹¹B nucleus.[1][2]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Signal Characteristics | Assignment | Rationale & Commentary |
|---|---|---|---|
| ~158.0 | Sharp | C -OMOM | Aromatic carbon bonded to the electron-donating MOM ether group, shifted downfield. |
| ~145.0 | Broad | C -BF₃⁻ | The ipso-carbon attached to the boron atom. The signal is typically broad due to quadrupolar relaxation from the adjacent boron atom, a hallmark of organoborates.[1][2] |
| ~128.5 | Sharp | Ar-C H | Aromatic methine carbon. |
| ~122.0 | Sharp | Ar-C H | Aromatic methine carbon. |
| ~118.0 | Sharp | Ar-C H | Aromatic methine carbon. |
| ~115.0 | Sharp | Ar-C H | Aromatic methine carbon. |
| 94.0 | Sharp | -O-C H₂-O- | The acetal carbon of the MOM group, highly characteristic and found in a predictable downfield region. |
| 55.5 | Sharp | -O-C H₃ | The methyl carbon of the MOM group. Its chemical shift is typical for aromatic methoxy groups, generally appearing around 56 ppm.[6][8] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds and is particularly informative for organotrifluoroborates. The three equivalent fluorine atoms couple to the adjacent ¹¹B atom, which has a nuclear spin I = 3/2. This results in a characteristic 1:1:1:1 quartet.
Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Commentary |
|---|
| ~ -138.0 | q | JB-F ≈ 35-45 Hz | -BF₃ ⁻ | The chemical shift is characteristic for potassium aryltrifluoroborates.[2][9] The signal appears as a quartet due to coupling with the ¹¹B nucleus. The exact J-coupling value can provide insight into the electronic nature of the aryl substituent. |
Experimental Protocol for NMR Data Acquisition
To ensure data integrity and reproducibility, a standardized protocol is essential. The following methodology is based on established procedures for the analysis of potassium organotrifluoroborates.[1][10]
Protocol Steps:
-
Sample Preparation: Accurately weigh 10-15 mg of Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its excellent solubilizing power for these salts.
-
Spectrometer Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
Acquire data using a standard 45° pulse angle with an acquisition time of ~3-4 seconds and a relaxation delay of 2 seconds.
-
Collect a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.5 ppm.
-
Use a 90° pulse angle with proton decoupling.
-
Collect a sufficient number of scans (e.g., 1024 or more) to identify all carbon signals, including the broad C-B signal.
-
-
¹⁹F NMR Acquisition:
-
Reference the spectrum to an external standard such as neat trifluoroacetic acid (TFA) at -78.3 ppm relative to CFCl₃.[11]
-
Acquire data with a 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Collect at least 80 scans.
-
-
Data Processing: Apply a standard exponential window function (line broadening of 0.3 Hz for ¹H and ¹⁹F) and perform Fourier transformation. Phase and baseline correct all spectra manually.
Sources
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
